Cas no 61108-69-8 (1,4-oxazepan-3-one)

1,4-oxazepan-3-one structure
1,4-oxazepan-3-one structure
商品名:1,4-oxazepan-3-one
CAS番号:61108-69-8
MF:C5H9NO2
メガワット:115.13046
MDL:MFCD00220428
CID:1003765
PubChem ID:12298579

1,4-oxazepan-3-one 化学的及び物理的性質

名前と識別子

    • 1,4-oxazepan-3-one
    • 1,4-oxazepin-3(2H)-one, tetrahydro-
    • [1,4]-OXAZEPAN-3-ONE
    • EN300-113498
    • SCHEMBL440870
    • MFCD00220428
    • DTXSID60486043
    • YNHIMQYJCDVCEG-UHFFFAOYSA-N
    • AS-39438
    • DB-189456
    • Z1203733065
    • [1,4]oxazepan-3-one
    • 3-oxacaprolactam
    • 61108-69-8
    • CS-0037454
    • AKOS006354205
    • Tetrahydro-1,4-oxazepin-3(2h)-one
    • MDL: MFCD00220428
    • インチ: InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)
    • InChIKey: YNHIMQYJCDVCEG-UHFFFAOYSA-N
    • ほほえんだ: C1CNC(=O)COC1

計算された属性

  • せいみつぶんしりょう: 115.06337
  • どういたいしつりょう: 115.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 92.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • PSA: 38.33

1,4-oxazepan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D323574-5g
[1,4]Oxazepan-3-one
61108-69-8 95%
5g
$1085 2024-08-03
Enamine
EN300-113498-10.0g
1,4-oxazepan-3-one
61108-69-8 95%
10g
$1374.0 2023-05-03
Ambeed
A810529-250mg
1,4-Oxazepan-3-one
61108-69-8 95%
250mg
$105.0 2025-02-25
Chemenu
CM284169-5g
1,4-Oxazepan-3-one
61108-69-8 95%
5g
$849 2021-06-09
Fluorochem
080156-1g
1,4]-Oxazepan-3-one
61108-69-8 98%
1g
£192.00 2022-03-01
eNovation Chemicals LLC
D323574-2g
[1,4]Oxazepan-3-one
61108-69-8 95%
2g
$585 2024-08-03
1PlusChem
1P00IB9U-250mg
1,4-Oxazepin-3(2H)-one, tetrahydro-
61108-69-8 95%
250mg
$76.00 2025-02-28
Enamine
EN300-113498-10g
1,4-oxazepan-3-one
61108-69-8 95%
10g
$1374.0 2023-10-26
A2B Chem LLC
AI53618-250mg
1,4-oxazepan-3-one
61108-69-8 95%
250mg
$142.00 2024-04-19
1PlusChem
1P00IB9U-100mg
1,4-Oxazepin-3(2H)-one, tetrahydro-
61108-69-8 95%
100mg
$45.00 2025-02-28

1,4-oxazepan-3-one 関連文献

1,4-oxazepan-3-oneに関する追加情報

Recent Advances in the Study of 1,4-Oxazepan-3-one (CAS: 61108-69-8) in Chemical Biology and Pharmaceutical Research

The compound 1,4-oxazepan-3-one (CAS: 61108-69-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a seven-membered ring containing both nitrogen and oxygen atoms, has been explored for its versatility in drug design and synthesis. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders, antimicrobial agents, and anti-inflammatory therapeutics.

One of the most notable advancements in the study of 1,4-oxazepan-3-one is its application in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. Researchers have demonstrated that derivatives of this compound exhibit potent binding affinity to GABAA receptors, which are critical targets for anxiolytic and sedative drugs. A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of 1,4-oxazepan-3-one derivatives to enhance their pharmacokinetic profiles, resulting in improved blood-brain barrier penetration and reduced off-target effects. These findings underscore the compound's potential as a scaffold for next-generation CNS therapeutics.

In addition to its neurological applications, 1,4-oxazepan-3-one has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional beta-lactam antibiotics. This discovery opens new avenues for combating antibiotic resistance, a pressing global health challenge.

Another emerging area of research involves the use of 1,4-oxazepan-3-one as a building block for anti-inflammatory agents. A 2024 study in European Journal of Medicinal Chemistry demonstrated that structurally modified versions of the compound can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Notably, these derivatives displayed reduced gastrointestinal toxicity compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting their potential as safer alternatives for chronic inflammatory conditions.

The synthetic accessibility of 1,4-oxazepan-3-one has also been a focus of recent research. Innovative catalytic methods, such as asymmetric organocatalysis and transition metal-catalyzed ring expansions, have been developed to produce enantiomerically pure forms of the compound. These methodological advances, detailed in a 2023 Chemical Communications publication, have significantly improved the efficiency and sustainability of 1,4-oxazepan-3-one synthesis, facilitating its broader application in medicinal chemistry campaigns.

Looking forward, the versatility of 1,4-oxazepan-3-one (CAS: 61108-69-8) continues to inspire novel research directions. Current investigations are exploring its potential in targeted protein degradation strategies, particularly in the development of proteolysis-targeting chimeras (PROTACs). Preliminary results suggest that the compound's rigid yet flexible structure may serve as an ideal linker moiety in these bifunctional molecules. As research progresses, 1,4-oxazepan-3-one is poised to remain at the forefront of innovative drug discovery efforts, bridging the gap between synthetic chemistry and biological applications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:61108-69-8)1,4-oxazepan-3-one
A1043025
清らかである:99%/99%
はかる:1g/5g
価格 ($):254.0/886.0